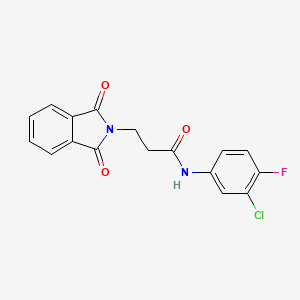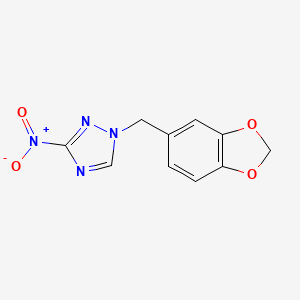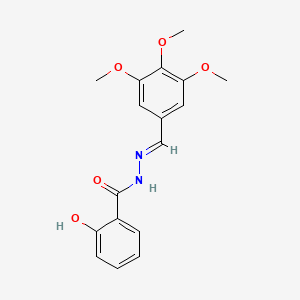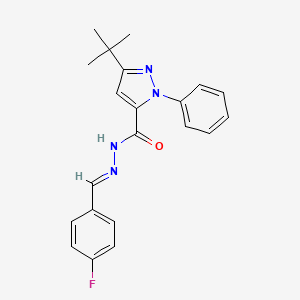![molecular formula C17H18N6O B5560925 3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5560925.png)
3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperidine derivatives involves the arylation of azoles (such as pyrazoles, imidazoles, and triazoles) with bromopyridines and subsequent reduction of the pyridine ring, a method that can be adapted for the synthesis of the target compound (Shevchuk et al., 2012). Additionally, the synthesis of piperidine-based derivatives has been explored through various cyclization and nucleophilic addition reactions, providing a basis for synthesizing the compound (Abdel‐Aziz et al., 2009).
Molecular Structure Analysis
The structure of related compounds has been determined using crystallography, showcasing planar rings and specific conformations (Yıldırım et al., 2006). These structural insights are crucial for understanding the molecular configuration and spatial arrangement of atoms in "3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine".
Chemical Reactions and Properties
The chemical reactivity of the compound can be inferred from studies on similar piperidine and imidazole derivatives, where reactions with various reagents lead to a range of products, indicating a versatile reactivity profile that could apply to the compound of interest (Goli-Garmroodi et al., 2015).
科学的研究の応用
Synthetic Methodologies
One application area is the development of synthetic methodologies for azole-containing piperidines, which are important in medicinal chemistry. A study by Shevchuk et al. (2012) details a convenient synthesis of 3- and 4-(1H-azol-1-yl)piperidines, which are structurally similar to the compound , by arylation of azoles with bromopyridines and subsequent reduction. This method extends to benzo analogues, demonstrating a versatile approach to synthesizing complex piperidine derivatives with potential biological activities (Shevchuk et al., 2012).
Antimicrobial Activity
Compounds containing imidazole and piperidine rings have been evaluated for their antimicrobial properties. For example, the synthesis and antimicrobial activity of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, synthesized through the reaction of related precursors in the presence of piperidine, have been reported by Goli-Garmroodi et al. (2015). These derivatives exhibit good to excellent yields and potential as antimicrobial agents (Goli-Garmroodi et al., 2015).
Green Chemistry Applications
Konda et al. (2011) discussed the use of piperidine in polyethylene glycol (PEG-400) as an efficient and green solvent for the synthesis of imidazole-containing 1,5-benzodiazepines, underscoring the environmental benefits of employing green chemistry principles in the synthesis of complex heterocyclic compounds (Konda et al., 2011).
Corrosion Inhibition
The inhibitive action of synthesized benzimidazole derivatives on corrosion of steel in acidic solutions has been studied, highlighting the utility of these compounds in industrial applications. The study by Yadav et al. (2016) found that these derivatives significantly inhibit corrosion, demonstrating the potential of such structures in protecting metals against corrosion (Yadav et al., 2016).
Radiolabeling for Diagnostic Applications
Research on mixed ligand fac-tricarbonyl complexes for potential diagnostic applications, as discussed by Mundwiler et al. (2004), involves structurally similar compounds. These complexes can be used for labeling bioactive molecules containing monodentate or bidentate donor sites, illustrating the relevance of these chemical structures in developing diagnostic tools (Mundwiler et al., 2004).
特性
IUPAC Name |
[3-(1H-imidazol-2-yl)piperidin-1-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c24-17(13-3-1-5-15(9-13)23-11-20-21-12-23)22-8-2-4-14(10-22)16-18-6-7-19-16/h1,3,5-7,9,11-12,14H,2,4,8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTALSKRMCSHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=C3)C4=NC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-(3-pyridazinylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5560858.png)



![5-[(4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5560888.png)
![ethyl [(3-cyano-6-cyclopropyl-4-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5560893.png)
![N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5560906.png)
![2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5560911.png)
![N-(3-methoxyphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5560919.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-thiophenesulfonamide](/img/structure/B5560929.png)
![(3S*,4R*)-4-(3-fluorophenyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5560932.png)

![N-[2-(1-azepanyl)-2-phenylethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5560948.png)